molecular formula C11H17N3O4 B12075673 tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12075673
M. Wt: 255.27 g/mol
InChI Key: JJONSQROPLAXPS-UHFFFAOYSA-N
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Description

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is a functionalized diazaspiro compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The structure features a spirocyclic core fused with a hydantoin or related dicarbonyl system, a motif often associated with biological activity and conformational restriction. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration. Researchers can utilize this compound as a key scaffold for developing protease inhibitors, enzyme ligands, or as a precursor for synthesizing more complex heterocyclic systems. Its unique architecture makes it valuable for constructing molecular scaffolds with defined three-dimensional geometry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16)

InChI Key

JJONSQROPLAXPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate : 5,7-Diazaspiro[3.4]octane-6,8-dione (1.0 eq)

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Conditions : Room temperature, 12–24 hours

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate)

Yield : 65–78%.

Key Considerations

  • The Boc group selectively protects the secondary amine without affecting the diketopiperazine carbonyls.

  • Steric hindrance from the spirocyclic structure may necessitate prolonged reaction times.

Multicomponent Coupling and Cyclization

Spirocycle formation via multicomponent reactions (MCRs) offers a convergent approach. A representative method involves Ugi-4CR followed by intramolecular cyclization:

Reaction Steps

  • Ugi Reaction : Combine an amine, aldehyde, isocyanide, and carboxylic acid to form a linear peptoid intermediate.

  • Cyclization : Use palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., L4 ) to induce spirocyclization.

Example :

ComponentQuantityRole
tert-Butyl isocyanide1.0 eqIsocyanide component
Cyclobutane carboxaldehyde1.0 eqAldehyde component
Boc-protected β-amino acid1.0 eqCarboxylic acid
Pd₂(dba)₃5 mol%Catalyst
Ligand L4 20 mol%Chiral inducer

Conditions : Dioxane, 50°C, 12 hours.
Yield : 72–88% with >95% enantiomeric excess (ee).

Solid-Phase Synthesis for Parallel Optimization

Solid-phase strategies enable high-throughput screening of reaction conditions, particularly for optimizing stereochemistry:

Protocol

  • Resin Functionalization : Load Wang resin with a Fmoc-protected aminocyclobutane derivative.

  • Peptide Coupling : Use HATU/DIPEA to attach Boc-protected amino acids.

  • Cyclative Cleavage : Treat with trifluoroacetic acid (TFA) to release the spirocyclic product.

Advantages :

  • Enables rapid variation of substituents on the spiro core.

  • Yields: 45–60% after HPLC purification.

Reductive Amination and Spirocyclization

A two-step sequence involving reductive amination and intramolecular cyclization has been reported:

Step 1: Reductive Amination

  • Substrates : tert-Butyl carbamate-protected cyclobutylamine and diketopiperazine precursor.

  • Reagent : Sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent : Dichloromethane (DCM).

  • Yield : 80–92%.

Step 2: Spirocyclization

  • Conditions : DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C.

  • Yield : 68–75%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Boc Protection65–78≥95Simplicity, scalabilityRequires preformed spiro core
Multicomponent72–88≥98Convergent, stereocontrolCostly palladium catalysts
Solid-Phase45–60≥90High-throughput optimizationLower yields due to resin loss
Reductive Amination68–75≥97Avoids harsh cyclization conditionsMulti-step purification

Troubleshooting and Optimization

Common Challenges

  • Low Cyclization Efficiency : Add molecular sieves to absorb water in diketopiperazine formation.

  • Epimerization : Use low-temperature conditions (0–5°C) during Boc protection.

  • Byproduct Formation : Employ scavenger resins (e.g., trisamine) to sequester excess Boc₂O.

Scalability Insights

  • Pilot-scale reactions (≥100 g) favor the Boc protection method due to minimal purification steps.

  • Palladium-catalyzed routes require catalyst recycling to reduce costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: tert-Butyl (6,8-dioxo-5,7-diazaspiro[34]octan-2-yl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The spirocyclic diaza-dioxo system in the target compound introduces significant steric and electronic constraints compared to the flexible hydroxypropyl chain in tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate .
  • The higher molecular weight of the target compound (255.28 vs. 215.29) reflects its increased complexity, which may influence solubility and pharmacokinetic properties.

Contrast :

  • The synthesis of non-spirocyclic analogs (e.g., tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate) typically involves simpler alkylation or acylation steps, avoiding the challenges of spirocycle formation .

Biological Activity

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is C12H18N2O4C_{12}H_{18}N_{2}O_{4}, with a molecular weight of approximately 270.29 g/mol. The structure includes a tert-butyl group and a diazaspiro system that are significant for its activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : Similar to other compounds with a spirocyclic structure, this compound has shown promising antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of diaza groups enhances its interaction with biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysfunctions.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using standard assays like DPPH and FRAP. Results indicated significant scavenging activity comparable to established antioxidants such as ascorbic acid .

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Study on Antioxidant Properties : A series of derivatives based on the parent compound were synthesized and evaluated for their antioxidant capabilities. Compounds with similar structural motifs exhibited varying degrees of activity, indicating that modifications to the spirocyclic framework can enhance or diminish antioxidant efficacy .
  • Anticancer Efficacy : A recent investigation into the anticancer properties of related diazaspiro compounds showed that these compounds can effectively induce apoptosis in cancer cells while sparing normal cells from toxicity . This selectivity is crucial for developing safer anticancer therapies.

Data Summary

PropertyObservations
Molecular Weight270.29 g/mol
Antioxidant ActivitySignificant; comparable to ascorbic acid
Anticancer ActivityInhibits growth in lung and breast cancer cells
MechanismApoptosis induction and enzyme inhibition

Q & A

Q. How to correlate crystallographic data with solution-phase behavior for this compound?

  • Methodological Answer : X-ray structures (refined with SHELXL) provide static snapshots, while NMR relaxation experiments (T1_1, T2_2) and molecular dynamics simulations (AMBER force field) assess flexibility in solution. Overlay of crystal and simulated structures identifies conserved motifs critical for bioactivity .

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